
1-(2-Fluoro-4-nitrobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-nitrobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and nitro groups on the benzyl moiety imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges that need to be addressed.
Industrial Production Methods: Industrial production of this compound may involve the use of metalated azetidines and practical C(sp3)–H functionalization techniques . These methods allow for the large-scale synthesis of the compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The fluoro group can be substituted with other nucleophiles.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of 1-(2-Amino-4-nitrobenzyl)azetidine.
Reduction: Formation of 1-(2-Fluoro-4-aminobenzyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-nitrobenzyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrobenzyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological activity .
Comparison with Similar Compounds
1-(2-Fluoro-4-nitrobenzyl)azetidine can be compared with other azetidines such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue.
1-Benzylazetidine: Lacks the fluoro and nitro groups, resulting in different reactivity and applications.
2-Azetidinone: Known for its use in β-lactam antibiotics.
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[(2-fluoro-4-nitrophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11FN2O2/c11-10-6-9(13(14)15)3-2-8(10)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI Key |
FXUMKFSFRGCCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



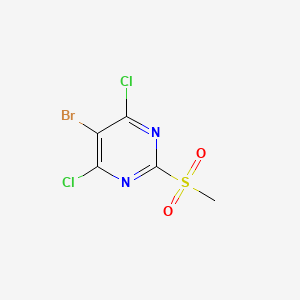
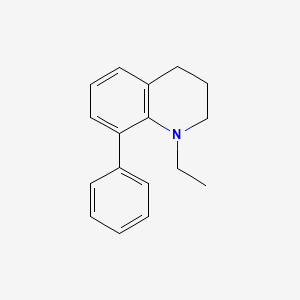
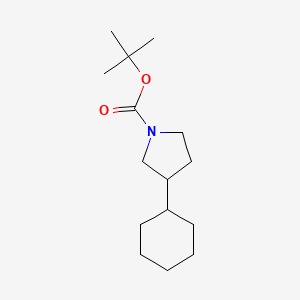
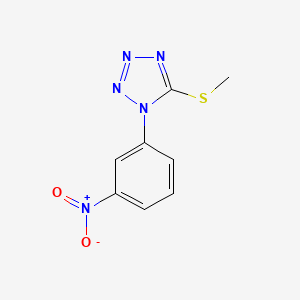
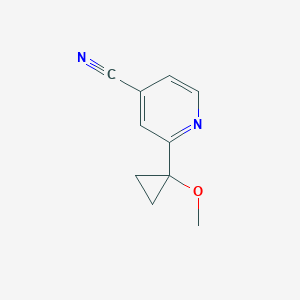
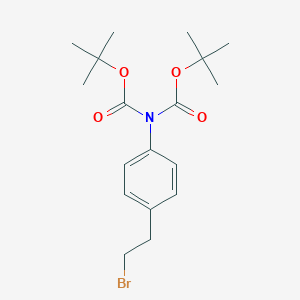

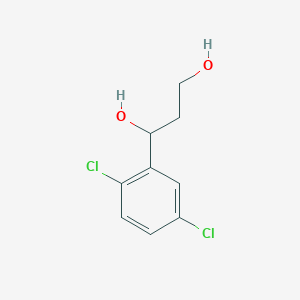
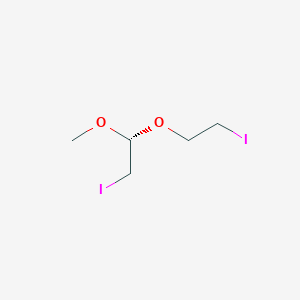
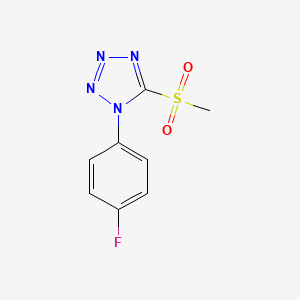

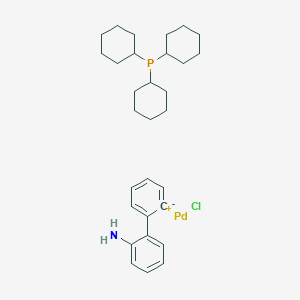
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
